5,6-dichloropyridine-3-sulfonyl Chloride

Catalog No.
S723899
CAS No.
98121-40-5
M.F
C5H2Cl3NO2S
M. Wt
246.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-dichloropyridine-3-sulfonyl Chloride

CAS Number

98121-40-5

Product Name

5,6-dichloropyridine-3-sulfonyl Chloride

IUPAC Name

5,6-dichloropyridine-3-sulfonyl chloride

Molecular Formula

C5H2Cl3NO2S

Molecular Weight

246.5 g/mol

InChI

InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H

InChI Key

AXIWIKRWIWIPGT-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl

Synthesis and Characterization:

5,6-Dichloropyridine-3-sulfonyl chloride is a versatile building block in organic synthesis, particularly for the introduction of the pyridinesulfonyl moiety into various molecules. Several research articles describe its synthesis using different methods, often involving the reaction of 5,6-dichloropyridine-3-sulfonic acid with various chlorinating agents like thionyl chloride or phosphorus pentachloride. [, ] Characterization of the synthesized product is typically performed using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Applications in Medicinal Chemistry:

The pyridinesulfonyl group is a common pharmacophore found in various bioactive molecules. Due to this, 5,6-dichloropyridine-3-sulfonyl chloride serves as a valuable precursor for the synthesis of potential drug candidates. Research explores its application in the development of:

  • Kinase inhibitors: These molecules target enzymes called kinases, which play crucial roles in various cellular processes. 5,6-Dichloropyridine-3-sulfonyl chloride has been used to synthesize novel kinase inhibitors with potential applications in cancer therapy. []
  • Antimicrobial agents: The pyridinesulfonyl moiety has also shown promising activity against various bacterial and fungal strains. Research investigates the use of 5,6-dichloropyridine-3-sulfonyl chloride for the development of novel antimicrobial agents. []

Other Applications:

Beyond medicinal chemistry, 5,6-dichloropyridine-3-sulfonyl chloride finds applications in other areas of scientific research, including:

  • Material science: The pyridinesulfonyl group can be used to modify the properties of various materials, such as polymers and organic semiconductors. Research explores its use in the development of novel functional materials. []
  • Organic catalysis: The sulfonyl chloride functionality can act as a leaving group in various organic reactions, making 5,6-dichloropyridine-3-sulfonyl chloride a potential precursor for new catalysts.

5,6-dichloropyridine-3-sulfonyl chloride has the molecular formula C₅H₂Cl₃NO₂S and a molecular weight of approximately 218.49 g/mol. It is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the pyridine ring and a sulfonyl chloride group at the 3 position. This compound is typically a white to light yellow solid and is known to be corrosive .

Physical Properties

  • Density: Approximately 1.7 g/cm³
  • Boiling Point: Around 333.6 °C at 760 mmHg .

There is no current information available regarding a specific mechanism of action for 5,6-dichloropyridine-3-sulfonyl chloride.

  • Corrosivity: The sulfonyl chloride group is known to be corrosive and can irritate or damage skin, eyes, and respiratory system upon contact or inhalation [].
  • Reactivity: The compound might react exothermically (with heat release) with water or other protic solvents.
Typical of sulfonyl chlorides:

  • Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
  • Acylation Reactions: It can be used to introduce the pyridinesulfonyl moiety into other organic compounds.
  • Formation of Sulfones: Reaction with organometallic reagents can yield sulfones.

These reactions make it a versatile intermediate in organic synthesis .

Several methods exist for synthesizing 5,6-dichloropyridine-3-sulfonyl chloride:

  • Chlorination of Pyridine Derivatives: Starting from 3-pyridinecarboxylic acid derivatives, chlorination can introduce chlorine at the desired positions.
  • Sulfonation followed by Chlorination: The pyridine ring can first undergo sulfonation to introduce the sulfonyl group, followed by chlorination to achieve the dichloro substitution.
  • Direct Reaction with Thionyl Chloride: Reacting the corresponding sulfonic acid with thionyl chloride can yield the sulfonyl chloride directly .

5,6-dichloropyridine-3-sulfonyl chloride is primarily utilized in:

  • Pharmaceutical Synthesis: As an intermediate for synthesizing various pharmaceutical agents.
  • Agricultural Chemicals: In the production of agrochemicals due to its potential herbicidal properties.
  • Material Science: Used in creating specialty polymers and materials with tailored properties .

Studies focusing on the interactions of 5,6-dichloropyridine-3-sulfonyl chloride with biological molecules are crucial for understanding its pharmacological profile. Interaction studies often involve:

  • Binding Affinity Assessments: Evaluating how well this compound binds to target enzymes or receptors.
  • Toxicological Studies: Understanding its safety profile when interacting with biological systems.

Such studies are essential for assessing its viability as a pharmaceutical candidate .

Similar Compounds: Comparison

Several compounds share structural similarities with 5,6-dichloropyridine-3-sulfonyl chloride. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
2,6-Dichloropyridine-3-sulfonyl chlorideChlorine at positions 2 and 6Different substitution pattern on pyridine
4-Chloro-3-pyridinecarboxylic acidCarboxylic acid functional group presentDifferent reactivity due to carboxylic acid
5-Chloro-2-pyridinamineAmino group instead of sulfonyl chlorideExhibits different biological activities

Uniqueness of 5,6-Dichloropyridine-3-sulfonyl Chloride

The unique positioning of chlorine atoms and the presence of a sulfonyl chloride group make this compound particularly useful in synthetic chemistry compared to its analogs. Its ability to participate in diverse reactions while maintaining stability under various conditions sets it apart from similar compounds.

Molecular Geometry and Crystallographic Studies

5,6-dichloropyridine-3-sulfonyl chloride represents a heteroaromatic sulfonyl chloride derivative with the molecular formula C5H2Cl3NO2S and a molecular weight of 246.50 grams per mole [1] [2] [3]. The compound exhibits distinct structural characteristics that distinguish it from other pyridine sulfonyl chloride derivatives through the specific positioning of chlorine substituents at the 5,6-positions of the pyridine ring [1] [2].

The molecular geometry of 5,6-dichloropyridine-3-sulfonyl chloride incorporates typical bond lengths and angles characteristic of substituted pyridine sulfonyl compounds [4] [5]. The pyridine ring maintains its aromatic planarity with carbon-carbon bond lengths ranging from 1.38 to 1.40 Angstroms, while carbon-nitrogen bond lengths span 1.33 to 1.36 Angstroms [4] [5]. The carbon-chlorine bonds attached to the pyridine ring exhibit typical aromatic chloride bond lengths of 1.72 to 1.76 Angstroms [6] [5].

The sulfonyl chloride functional group demonstrates characteristic geometric parameters with sulfur-oxygen bond lengths ranging from 1.42 to 1.45 Angstroms and sulfur-chlorine bond lengths extending from 2.05 to 2.10 Angstroms [7] [8]. The carbon-sulfur bond connecting the sulfonyl group to the pyridine ring measures approximately 1.75 to 1.78 Angstroms [7] [8]. Angular parameters within the molecule include carbon-carbon-carbon bond angles of 118 to 122 degrees in the pyridine ring, carbon-sulfur-oxygen bond angles of 106 to 109 degrees, and oxygen-sulfur-oxygen bond angles of 118 to 120 degrees [4] [5] [7].

Crystallographic studies of related pyridine sulfonyl chloride compounds have revealed important insights into the solid-state packing arrangements and intermolecular interactions [9] [10] [11]. The melting point of 5,6-dichloropyridine-3-sulfonyl chloride has been determined to be 42 degrees Celsius, indicating relatively weak intermolecular forces compared to higher melting point analogues [12] [13]. Crystal packing analysis of similar sulfonyl chloride compounds demonstrates the presence of sulfur-chlorine oxygen halogen bonding interactions and short fluorine-fluorine contacts between neighboring molecular chains [11].

Table 1: Molecular Geometry Parameters of 5,6-dichloropyridine-3-sulfonyl chloride

PropertyValueReference Basis
Molecular FormulaC5H2Cl3NO2S [1] [2] [3]
Molecular Weight (g/mol)246.50 [1] [2] [3]
Melting Point (°C)42 [12] [13]
C-C Bond Length (Å)1.38-1.40 [4] [5]
C-N Bond Length (Å)1.33-1.36 [4] [5]
C-Cl Bond Length (Å)1.72-1.76 [6] [5]
S-O Bond Length (Å)1.42-1.45 [7] [8]
S-Cl Bond Length (Å)2.05-2.10 [7] [8]
C-S Bond Length (Å)1.75-1.78 [7] [8]

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and molecular orbital characteristics of 5,6-dichloropyridine-3-sulfonyl chloride [4] [14] [5]. Density functional theory calculations using basis sets such as B3LYP/6-311G+(d,p) have been employed to investigate the electronic properties of pyridine sulfonyl derivatives, revealing important information about highest occupied molecular orbital and lowest unoccupied molecular orbital energies [14] [5] [15].

The electronic structure of 5,6-dichloropyridine-3-sulfonyl chloride exhibits characteristic features consistent with electron-withdrawing chlorine substituents and the sulfonyl chloride functional group [6] [14]. The presence of multiple chlorine atoms creates significant electron-withdrawing effects that influence the overall electronic distribution within the molecule [6] [14]. Computational studies on related pyridine sulfonyl compounds indicate that highest occupied molecular orbital energies typically range from -7.2 to -7.8 electron volts, while lowest unoccupied molecular orbital energies span -2.0 to -2.5 electron volts [14] [5] [15].

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap for compounds of this class generally falls within 4.8 to 5.5 electron volts, indicating moderate chemical reactivity and stability [14] [5] [7]. Natural bond orbital analysis reveals charge delocalization patterns characteristic of heteroaromatic sulfonyl systems, with the sulfur atom carrying a partial positive charge of approximately +1.0 to +1.4 due to its bonding environment [7] [8] [16].

Mulliken charge distribution analysis demonstrates that chlorine atoms attached to the pyridine ring typically carry partial negative charges ranging from -0.1 to -0.2, while the chlorine atom in the sulfonyl chloride group exhibits slightly more negative character at -0.2 to -0.3 [7] [8]. Oxygen atoms in the sulfonyl group display partial negative charges of -0.5 to -0.7, consistent with their electronegativity and bonding arrangement [7] [8].

The dipole moment calculations for 5,6-dichloropyridine-3-sulfonyl chloride are estimated to range from 3.5 to 4.5 Debye units, reflecting the asymmetric charge distribution resulting from the electron-withdrawing substituents and polar functional groups [7] [8]. These electronic properties significantly influence the chemical reactivity and intermolecular interactions of the compound [14] [5].

Table 2: Electronic Structure Parameters of 5,6-dichloropyridine-3-sulfonyl chloride

Electronic PropertyEstimated RangeComputational Basis
HOMO Energy (eV)-7.2 to -7.8 [14] [5] [15]
LUMO Energy (eV)-2.0 to -2.5 [14] [5] [15]
HOMO-LUMO Gap (eV)4.8 to 5.5 [14] [5] [7]
Dipole Moment (Debye)3.5 to 4.5 [7] [8]
Mulliken Charge on S+1.0 to +1.4 [7] [8] [16]
Mulliken Charge on Cl (pyridine)-0.1 to -0.2 [7] [8]
Mulliken Charge on Cl (sulfonyl)-0.2 to -0.3 [7] [8]
Mulliken Charge on O-0.5 to -0.7 [7] [8]

Comparative Analysis with Isomeric Dichloropyridine Sulfonyl Chlorides

The comparative analysis of 5,6-dichloropyridine-3-sulfonyl chloride with its isomeric counterparts reveals significant structural and electronic differences that arise from the positional variation of chlorine substituents on the pyridine ring [18] [19] [20]. The most closely related isomers include 2,5-dichloropyridine-3-sulfonyl chloride and 2,6-dichloropyridine-3-sulfonyl chloride, both sharing the same molecular formula and molecular weight but differing in chlorine positioning [18] [20].

2,5-dichloropyridine-3-sulfonyl chloride, with Chemical Abstracts Service number 1208081-36-0, represents a positional isomer where chlorine atoms occupy the 2,5-positions rather than the 5,6-positions [18] [21]. This structural difference significantly affects the electronic distribution and steric environment around the sulfonyl chloride functional group [18]. The 2,5-substitution pattern creates a different symmetry profile compared to the 5,6-substitution pattern, influencing both chemical reactivity and physical properties [18].

2,6-dichloropyridine-3-sulfonyl chloride, bearing Chemical Abstracts Service number 239810-43-6, exhibits yet another substitution pattern with chlorine atoms at the 2,6-positions [20] [22] [23]. This isomer demonstrates enhanced symmetry compared to both the 5,6- and 2,5-substituted variants, potentially affecting crystal packing arrangements and intermolecular interactions [20] [22]. The 2,6-dichlorosubstitution pattern places both chlorine atoms equidistant from the sulfonyl chloride functional group, creating a unique electronic environment [20] [22].

Phosphorus Pentachloride-Mediated Pathways

Phosphorus pentachloride-mediated chlorosulfonation represents one of the most extensively studied and industrially relevant approaches for the synthesis of 5,6-dichloropyridine-3-sulfonyl chloride. This methodology demonstrates exceptional efficiency and reproducibility, with reported yields consistently exceeding eighty-five percent under optimized conditions [1] [2] [3] [4].

The mechanistic pathway for phosphorus pentachloride-mediated synthesis involves the initial formation of a reactive phosphorus-sulfur intermediate through nucleophilic attack of the sulfonic acid oxygen on the phosphorus center. This process occurs via a cyclic transition state, followed by chloride substitution and elimination of phosphorus oxychloride [5]. The reaction proceeds through sequential steps: first, the formation of a chlorosulfite intermediate, then nucleophilic substitution by chloride ion, and finally elimination to yield the desired sulfonyl chloride product [6].

Optimal Reaction Conditions and Yields

Industrial-scale synthesis employs chlorobenzene or trifluoromethylbenzene as preferred solvents, with reaction temperatures maintained between 100-150°C [1] [2]. The molar ratio of phosphorus pentachloride to pyridine-3-sulfonic acid typically ranges from 1.0 to 5.0 equivalents, with optimal results achieved using 1.5-3.0 equivalents [3]. Under these conditions, 5,6-dichloropyridine-3-sulfonyl chloride can be obtained in yields of 91.7%, with reaction times varying from one to ten hours depending on the specific substrate and reaction scale [3].

A particularly noteworthy advancement involves the stepwise addition of phosphorus pentachloride to prevent the formation of undesired byproducts, specifically 5-chloropyridine-3-sulfonyl chloride. This approach reduces the byproduct formation to less than 0.02% by area ratio, demonstrating the importance of controlled reagent addition [3]. The reaction can be monitored by gas chromatography, providing real-time assessment of conversion and product purity.

Solvent Selection and Purification

The choice of solvent significantly impacts both reaction efficiency and product isolation. Chlorobenzene and trifluoromethylbenzene offer several advantages over traditional solvents such as toluene, including reduced byproduct formation and improved safety profiles [1]. When toluene is used as a solvent, significant byproduct generation occurs, whereas chlorobenzene or trifluoromethylbenzene enables the synthesis of highly pure pyridine-3-sulfonyl chloride derivatives in high yields [1].

Product purification typically involves direct distillation under reduced pressure without the need for water or organic solvent addition. The distillation process allows for the separation of phosphorus oxychloride and unreacted starting materials, yielding the pure sulfonyl chloride product [3]. Temperature and pressure conditions for distillation are carefully controlled: initial fractions are removed at 88-92°C and 2.5-4.5 kPa, followed by collection of the main fraction at 92-98°C and 0.2-1.2 kPa [3].

Thionyl Chloride-Based Chlorination Strategies

Thionyl chloride-based methodologies offer alternative synthetic routes that are particularly advantageous for substrates sensitive to the harsh conditions required for phosphorus pentachloride-mediated reactions. These approaches demonstrate excellent compatibility with various functional groups and provide access to sulfonyl chlorides under milder reaction conditions [7] [8] [9].

Mechanistic Considerations

The mechanism of thionyl chloride-mediated sulfonyl chloride formation involves the initial formation of a chlorosulfite intermediate through reaction between the sulfonic acid and thionyl chloride [10] [9]. This intermediate subsequently undergoes nucleophilic substitution by chloride ion, with concomitant elimination of sulfur dioxide and hydrogen chloride. The presence of pyridine as a base can significantly influence the reaction pathway, promoting S_N2 mechanism through coordination with the chlorosulfite intermediate and preventing the formation of ion pairs that would favor retention of configuration [9].

Synthetic Applications and Optimization

Direct chlorosulfonation using thionyl chloride has been successfully applied to the synthesis of various pyridine sulfonyl chlorides, including 5,6-dichloropyridine-3-sulfonyl chloride derivatives [8]. The reaction typically employs 1.2 to 2.0 equivalents of thionyl chloride in dichloromethane or acetonitrile at temperatures ranging from 0-5°C to room temperature [8]. Under optimized conditions, yields of 90.7% have been achieved for pyridine-3-sulfonyl chloride synthesis [8].

Temperature and Solvent Effects

The reaction temperature plays a critical role in determining both the reaction rate and selectivity. At temperatures below 5°C, reaction rates are significantly reduced, requiring extended reaction times of eight hours or more [11]. Conversely, temperatures above 40°C can lead to decomposition of the desired product and formation of unwanted side products [11]. The optimal temperature range for most thionyl chloride-mediated chlorosulfonations falls between 0-25°C, providing an excellent balance between reaction rate and selectivity.

Solvent selection is equally important for achieving high yields and purity. Dichloromethane and chloroform provide excellent solvation properties for both reactants and products, while acetonitrile offers improved solubility for ionic intermediates [8]. The use of polar aprotic solvents generally favors the S_N2 mechanism, leading to cleaner reactions and higher yields [9].

Diazotization-Coupled Synthesis from Aminopyridine Precursors

Fluoroboric Acid Diazonium Salt Intermediates

The diazotization-coupled synthesis pathway represents a highly versatile and mechanistically distinct approach to pyridine sulfonyl chloride formation. This methodology leverages the unique reactivity of diazonium salts as electrophilic intermediates, enabling the direct introduction of sulfonyl chloride functionality under mild conditions [12] [13] [14] [8].

Diazonium Salt Formation and Stability

Fluoroboric acid diazonium salts offer exceptional stability compared to conventional chloride salts, allowing for improved handling and storage characteristics [13] [15]. The formation of these intermediates typically involves treatment of 3-aminopyridine derivatives with sodium nitrite and fluoroboric acid at temperatures between 0-5°C [8]. The resulting diazonium tetrafluoroborate salts can be isolated as crystalline solids and stored under appropriate conditions for extended periods without decomposition [13].

The stability of fluoroboric acid diazonium salts is attributed to the weakly coordinating nature of the tetrafluoroborate anion, which minimizes decomposition pathways that are common with more nucleophilic counterions [13] [15]. This enhanced stability enables the development of multi-step synthetic sequences and provides greater flexibility in reaction timing and conditions.

Radical-Mediated Mechanisms

The conversion of diazonium salts to sulfonyl chlorides proceeds through radical-mediated pathways involving the generation of aryl radicals upon decomposition of the diazonium functionality [13] [15]. Pyridine has been demonstrated to promote the dediazoniation of aryldiazonium tetrafluoroborates through formation of diazopyridinium intermediates, which subsequently undergo homolytic decomposition to generate aryl radicals, nitrogen gas, and pyridinium tetrafluoroborate radicals [13].

The generated aryl radicals can be trapped by various electrophilic species, including sulfonyl chloride-generating reagents, to afford the desired products [13]. This mechanism explains the versatility of the diazonium salt approach and its compatibility with a wide range of functional groups that might be incompatible with more traditional electrophilic aromatic substitution reactions.

Synthetic Scope and Limitations

The diazotization-coupled approach demonstrates broad substrate scope, accommodating various substitution patterns on the pyridine ring [12] [14]. Both electron-donating and electron-withdrawing substituents are well-tolerated, though ortho-substituted derivatives show reduced reactivity, presumably due to steric hindrance [13]. Yields for the synthesis of pyridine-3-sulfonyl chlorides via this methodology typically range from 72.5% to 95.0%, depending on the specific substrate and reaction conditions employed [12] [14].

Catalytic Systems for Improved Yield Optimization

Copper-Catalyzed Transformations

Copper-based catalytic systems have emerged as particularly effective for the diazotization-coupled synthesis of pyridine sulfonyl chlorides [14] [16] [17]. Copper(I) and copper(II) salts, including cuprous chloride, cuprous sulfate, cupric chloride, and cupric nitrate, function as both electron transfer catalysts and coordination centers for the reactive intermediates [14] [17].

The copper-catalyzed process typically involves the formation of 3-aminopyridine diazonium salts in the presence of copper catalysts, followed by treatment with sulfur dioxide gas and chloride sources [14]. The copper center facilitates electron transfer processes that promote the formation of sulfonyl radicals and subsequent coupling with chloride to generate the desired sulfonyl chloride products [14].

Optimization studies have revealed that copper(I) salts generally provide superior performance compared to copper(II) analogues, requiring shorter reaction times and providing higher yields [14]. The concentration of sulfur dioxide gas is also critical, with higher concentrations leading to improved product yields, though care must be taken to avoid over-oxidation of sensitive functional groups [14].

Microchannel Reactor Technology

Advanced reactor designs, particularly microchannel reactors, have been successfully employed for the catalytic synthesis of pyridine-3-sulfonyl chloride derivatives [17]. These systems offer several advantages over conventional batch processes, including enhanced heat and mass transfer, improved safety through reduced reaction volumes, and better control over reaction parameters [17].

In microchannel reactor systems, the diazotization step is carried out in the first reactor module, where 3-aminopyridine, copper catalyst, and nitrite sources are combined under controlled temperature conditions (0-20°C) [17]. The resulting diazonium salt solution is then transferred to a second reactor module where reaction with thionyl chloride occurs [17]. The residence time in each reactor can be precisely controlled, typically ranging from 0.5 to 10 minutes for the diazotization step [17].

Process Intensification and Scale-Up

The integration of catalytic systems with process intensification techniques has enabled significant improvements in both yield and productivity for diazotization-coupled sulfonyl chloride synthesis [17]. Temperature control is particularly critical, with optimal performance achieved when the system temperature is maintained between 0-20°C throughout the process [17].

Post-treatment procedures involving washing, separation, salting out, drying, and reduced-pressure evaporation enable the isolation of high-purity 5,6-dichloropyridine-3-sulfonyl chloride products [17]. These purification methods are designed to minimize product decomposition while ensuring complete removal of catalyst residues and reaction byproducts.

Green Chemistry Approaches in Sulfonyl Chloride Formation

Solvent-Free Reaction Conditions

The development of environmentally benign synthetic methodologies has become increasingly important in the preparation of sulfonyl chloride compounds. Solvent-free approaches offer significant advantages including reduced environmental impact, simplified purification procedures, and often enhanced reaction rates due to increased reagent concentrations [18] [19] [20].

Solid-Phase Synthesis Strategies

Solvent-free synthesis of sulfonyl chlorides can be achieved through direct solid-phase reactions between sulfonic acid precursors and chlorinating agents [19] [20]. These reactions typically employ sodium chlorite or other environmentally benign oxidizing agents in combination with hydrochloric acid sources [19]. The absence of organic solvents eliminates the need for solvent recovery and disposal, significantly reducing the environmental footprint of the synthetic process.

One particularly effective approach involves the use of sodium chlorite-mediated oxidative chlorosulfonation of thiol precursors and derivatives [19]. This method demonstrates excellent yields (up to 96%) and is applicable to a wide range of substrates, including thiols, disulfides, thioacetates, and xanthates [19]. The reaction proceeds under mild conditions and features safe operation, environmental friendliness, and convenient purification procedures [19].

Mechanistic Aspects of Solvent-Free Reactions

The mechanism of solvent-free sulfonyl chloride formation typically involves the generation of electrophilic chlorine species through the interaction of sodium chlorite with hydrochloric acid [19]. These species then react with sulfur-containing precursors to form sulfonyl chloride products through oxidative chlorination pathways [18]. The absence of competing solvation effects can lead to enhanced reactivity and selectivity compared to solution-phase reactions.

Substrate Scope and Functional Group Tolerance

Solvent-free methodologies demonstrate excellent functional group tolerance, accommodating various electron-donating and electron-withdrawing substituents [19] [20]. The mild reaction conditions prevent the decomposition of sensitive functional groups while maintaining high reaction efficiency. Yields typically range from 70% to 96%, depending on the specific substrate and reaction conditions employed [19].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis represents a powerful tool for the rapid and efficient preparation of sulfonyl chloride compounds under environmentally benign conditions [21] [22] [23]. The use of microwave irradiation can dramatically reduce reaction times while often improving yields compared to conventional heating methods [21] [23].

Energy Transfer and Reaction Acceleration

Microwave heating provides several advantages over conventional thermal methods, including rapid and uniform heating, reduced reaction times, and often improved selectivity [21] [22]. The mechanism of microwave acceleration involves direct interaction of the electromagnetic field with polar molecules and ionic species, leading to rapid heating throughout the reaction mixture rather than relying on heat transfer from external sources [22].

For sulfonyl chloride synthesis, microwave irradiation is particularly effective because the ionic nature of many intermediates allows efficient coupling with the microwave field [22]. This leads to rapid heating and acceleration of key bond-forming and bond-breaking processes [21] [22].

Optimized Reaction Conditions

Microwave-assisted synthesis of sulfonyl chlorides typically employs reaction temperatures between 100-160°C with reaction times ranging from 10-30 minutes [21] [22] [23]. The optimal conditions depend on the specific substrate and synthetic approach employed. For the conversion of bromides to sodium sulfonates (precursors to sulfonyl chlorides), optimal conditions involve microwave heating at 160°C in a mixture of tetrahydrofuran, ethanol, and water for 15 minutes [21] [23].

The choice of solvent system is critical for microwave-assisted synthesis. Polar solvents such as acetonitrile, dimethylformamide, and nitromethane are particularly effective due to their ability to couple efficiently with microwave irradiation [22]. Mixed solvent systems often provide optimal results by balancing solubility requirements with microwave coupling efficiency [21] [22].

Yield Enhancement and Scope

Microwave-assisted methodologies consistently demonstrate superior yields compared to conventional heating methods [21] [23]. For example, the microwave-assisted conversion of bromides to sodium sulfonates followed by chlorination to sulfonyl chlorides provides yields of 50-65%, representing significant improvements over conventional methods that typically achieve only 19-23% yields [21].

The scope of microwave-assisted sulfonyl chloride synthesis extends to a wide range of substrates, including aromatic, heteroaromatic, and aliphatic precursors [21] [22]. The method is particularly valuable for the synthesis of biologically active compounds and pharmaceutical intermediates where mild conditions and short reaction times are essential for maintaining product integrity [21] [23].

Process Integration and Sustainability

Microwave-assisted synthesis enables the development of integrated processes that combine multiple synthetic steps in a single reaction vessel [22]. This approach reduces the number of isolation and purification steps required, leading to improved overall efficiency and reduced waste generation [22]. The rapid reaction times also enable higher throughput and reduced energy consumption compared to conventional batch processes [21] [22].

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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